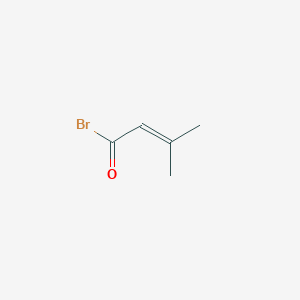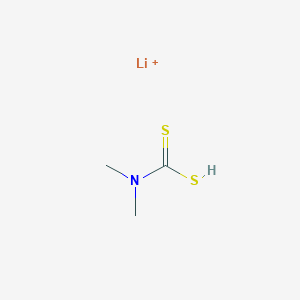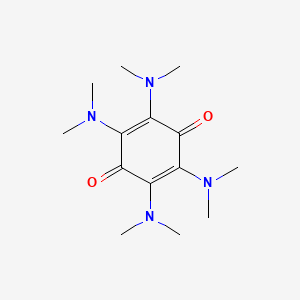
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H24N4O2 It is characterized by the presence of four dimethylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP), and requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of four dimethylamino groups and two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform. This structure allows the compound to participate in various electron transfer processes, making it a valuable tool in both chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound is a precursor in the synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione and shares similar structural features.
2,3,5,6-Tetraaminobenzoquinone: Another related compound with similar electronic properties.
Uniqueness
This compound is unique due to the presence of four dimethylamino groups, which significantly enhance its electron-donating capabilities. This makes it particularly useful in applications requiring strong electron donors, such as in the synthesis of advanced materials and in studies of electron transfer mechanisms .
Propiedades
Número CAS |
13044-90-1 |
|---|---|
Fórmula molecular |
C14H24N4O2 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H24N4O2/c1-15(2)9-10(16(3)4)14(20)12(18(7)8)11(13(9)19)17(5)6/h1-8H3 |
Clave InChI |
YYRIQAPSMFJXIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=O)C(=C(C1=O)N(C)C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


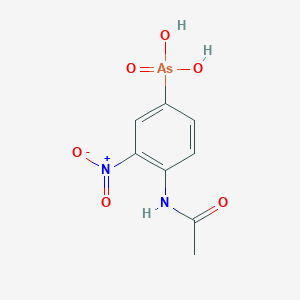

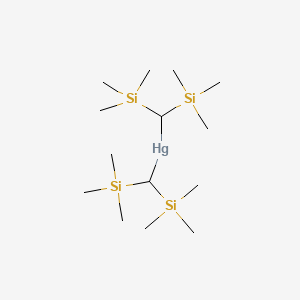
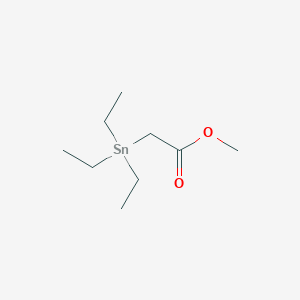


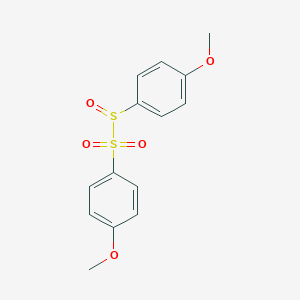
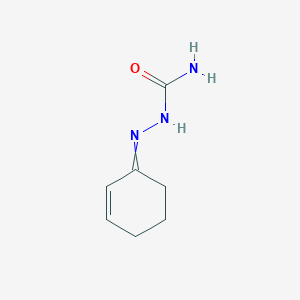
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
